

The Solubility Profile of Pelargonidin Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pelargonidin Chloride

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An in-depth examination of the solubility of **pelargonidin chloride** in methanol and other common laboratory solvents, providing researchers, scientists, and drug development professionals with essential data and protocols for its effective use.

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the orange and red hues in many fruits and flowers. Its potential therapeutic properties have garnered significant interest in the scientific community. A thorough understanding of its solubility is paramount for researchers engaged in in-vitro and in-vivo studies, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the solubility of **pelargonidin chloride** in methanol and other relevant solvents, supported by experimental methodologies and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of **pelargonidin chloride** is influenced by the physicochemical properties of the solvent, including its polarity, hydrogen bonding capacity, and pH. The following table summarizes the available quantitative and qualitative solubility data for **pelargonidin chloride** in various laboratory solvents.

Solvent	Chemical Formula	Molar Mass (g/mol)	Dielectric Constant (at 20°C)	Solubility	Notes
Methanol	CH ₃ OH	32.04	33.0	Slightly Soluble[1][2][3][4][5]	Acidification is often used to improve the solubility and stability of anthocyanins in alcoholic solvents.
Ethanol	C ₂ H ₅ OH	46.07	24.3	~1 mg/mL[6]	Similar to methanol, acidified ethanol is a common solvent for anthocyanin extraction and analysis.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	78.13	47.2	~1 mg/mL[6][7] or 50 mg/mL[8]	Higher solubility can be achieved with ultrasonic agitation.[8] Hygroscopic nature of DMSO can impact solubility.[8]
Dimethylformamide (DMF)	(CH ₃) ₂ NCH	73.09	38.3	~1 mg/mL[6]	-

Water	H ₂ O	18.02	80.1	Soluble[9][10]	Solubility is highly pH-dependent. At low pH (acidic conditions), the flavylum cation form is red and water-soluble.
Chloroform	CHCl ₃	119.38	4.8	Soluble	Pelargonidin is one of the few anthocyanins reported to be soluble in chloroform.
Butyl Alcohol	C ₄ H ₉ OH	74.12	17.8	Soluble	Can be used for the extraction and purification of anthocyanins.

Factors Influencing Solubility

The solubility of **pelargonidin chloride** is not solely dependent on the choice of solvent but is also significantly affected by several other factors:

- pH: The structure and, consequently, the solubility of **pelargonidin chloride** are highly dependent on the pH of the medium. In acidic solutions (pH < 3), it primarily exists as the red-colored and more water-soluble flavylum cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase and chalcone, and finally to the blue quinoidal base, which can affect its solubility.

- **Temperature:** Generally, the solubility of solids in liquid solvents increases with temperature. However, the stability of anthocyanins, including **pelargonidin chloride**, can be compromised at elevated temperatures, leading to degradation.
- **Purity of the Compound:** The presence of impurities can affect the measured solubility.
- **Physical Form:** The crystalline or amorphous nature of the solid can influence its dissolution rate and apparent solubility.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for **pelargonidin chloride** is not extensively documented, a general and reliable method for determining the solubility of flavonoids, adaptable for **pelargonidin chloride**, involves the shake-flask method followed by a suitable analytical quantification technique.

Objective: To determine the equilibrium solubility of **pelargonidin chloride** in a specific solvent at a defined temperature.

Materials:

- **Pelargonidin chloride** (high purity)
- Solvent of interest (e.g., methanol, ethanol, DMSO)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD) or a UV-Vis spectrophotometer

- Analytical balance

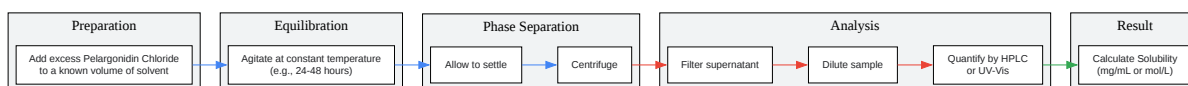
Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of **pelargonidin chloride** to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
- Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **pelargonidin chloride**.
 - HPLC: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.
 - UV-Vis Spectrophotometry: A less specific but simpler method. The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_{max}) for **pelargonidin chloride**, and the concentration is calculated using a previously established calibration curve.
- Calculation: The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor. The results are typically expressed in

mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of **pelargonidin chloride** solubility.



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Workflow for determining the solubility of **Pelargonidin Chloride**.

This comprehensive guide provides a foundational understanding of the solubility of **pelargonidin chloride**. For specific applications, it is recommended to experimentally determine the solubility under the exact conditions of interest. The provided data and protocols will aid researchers in the efficient and accurate use of this promising natural compound.

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